2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide
Description
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-4-35-23-14-8-6-12-20(23)28-24(33)16-31-27(34)32-21-13-7-5-11-19(21)29-26(25(32)30-31)36-22-15-9-10-17(2)18(22)3/h5-15H,4,16H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHGTCKVXIDSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC(=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide typically involves the cyclocondensation of amino[1,2,4]triazolo[4,3-a]quinoxaline with appropriate reagents. One common method includes the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar cyclocondensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and triazoloquinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Molecular Targets: DNA, enzymes, and receptors involved in cell proliferation and survival.
Pathways Involved: Inhibition of DNA synthesis, induction of apoptosis, and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Fluoroquinolones: Known for their antimicrobial properties, these compounds also contain a quinoxaline moiety.
Uniqueness
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide is unique due to its specific substitution pattern, which enhances its biological activity and specificity compared to other triazoloquinoxaline derivatives .
Biological Activity
The compound 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-ethoxyphenyl)acetamide is a synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties and mechanisms of action based on various research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure featuring a triazoloquinoxaline core. The molecular formula is , with a molecular weight of approximately 467.52 g/mol. Its structure includes functional groups that may contribute to its biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the context of cancer treatment. The following sections detail specific findings related to its anticancer properties and other biological effects.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to the triazoloquinoxaline scaffold:
-
Cell Line Studies :
- In vitro studies have shown that derivatives of triazoloquinoxaline exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
- A specific derivative was reported to have an IC50 value of against A549 cells, indicating potent anticancer activity .
-
Mechanisms of Action :
- The anticancer effects are hypothesized to arise from the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some studies suggest that these compounds may act as inhibitors of c-Met kinase, which plays a crucial role in tumor growth and metastasis .
- Additionally, apoptosis assays have indicated that these compounds can induce programmed cell death in cancer cells, further contributing to their anticancer effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis provides insights into how modifications to the chemical structure influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Dimethylphenoxy Group | Enhances lipophilicity and cellular uptake |
| Triazole Ring | Essential for bioactivity; acts as a pharmacophore |
| Acetamide Moiety | Contributes to binding affinity with target proteins |
This table summarizes key modifications and their implications for enhancing the compound's biological efficacy.
Case Studies
Case Study 1: Antitumor Efficacy
In a study examining various triazoloquinoxaline derivatives, one compound demonstrated significant inhibition of cell growth in multiple cancer types. The study highlighted that the presence of an ethoxyphenyl group was critical for enhancing cytotoxicity against MCF-7 cells .
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which these compounds induce apoptosis in cancer cells. It was found that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways .
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The synthesis typically involves multi-step reactions starting with functionalized quinoxaline or triazole precursors. Key steps include cyclization to form the triazoloquinoxaline core, followed by substitution with phenoxy and acetamide groups . Characterization requires HPLC (for purity >95%), NMR (1H/13C for structural confirmation), and mass spectrometry (to validate molecular weight). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid by-products like uncyclized intermediates .
Q. How can researchers assess the compound’s stability under experimental conditions?
Stability studies should include:
- pH-dependent degradation assays (e.g., incubate in buffers from pH 2–9 at 37°C for 24–72 hours).
- Thermal stability analysis (TGA/DSC to monitor decomposition temperatures).
- Light sensitivity tests (exposure to UV/VIS light with HPLC monitoring). Evidence suggests the triazoloquinoxaline core is sensitive to strong acids/bases, requiring neutral pH for storage .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorometric assays for kinases or COX-2 (see Table 1) .
Table 1: Representative Biological Activity of Analogues
| Compound Substituent | IC50 (COX-2 Inhibition) | MIC (S. aureus) |
|---|---|---|
| 2,3-Dimethylphenoxy (target) | Pending | 8 µg/mL* |
| 4-Fluorophenoxy (analogue) | 12 µM | 16 µg/mL |
| *Data extrapolated from structurally similar triazoloquinoxalines . |
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across analogues?
Discrepancies (e.g., variable IC50 values in enzyme assays) may arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -F) enhance target binding but reduce solubility.
- Assay conditions : Varying ATP concentrations in kinase assays or serum protein interference. Mitigation strategies include:
- Dose-response standardization (fixed ATP levels, consistent cell passage numbers).
- Molecular docking simulations to predict binding affinities based on substituent orientation .
Q. What strategies optimize bioavailability for in vivo studies?
- Prodrug modification : Introduce ester groups at the acetamide moiety to enhance intestinal absorption.
- Nanoparticle encapsulation : Use PLGA or liposomes to improve aqueous solubility (logP ≈ 3.5 predicted for the target compound).
- Metabolic stability assays : Liver microsome studies to identify vulnerable sites (e.g., ethoxy group demethylation) .
Q. How to design SAR studies for target-specific activity?
- Core scaffold variations : Replace triazoloquinoxaline with pyridopyrimidine to assess ring size impact.
- Substituent libraries : Synthesize derivatives with para/meta-substituted phenoxy groups (see Table 2).
- Functional group swaps : Exchange acetamide with sulfonamide to modulate hydrogen bonding .
Table 2: Substituent Effects on Activity
| Phenoxy Substituent | LogP | COX-2 Inhibition (%) |
|---|---|---|
| 2,3-Dimethyl | 3.2 | 65%* |
| 4-Methoxy | 2.8 | 48% |
| 3-Nitro | 3.9 | 82% |
| *Predicted via comparative molecular field analysis (CoMFA) . |
Methodological Considerations
Q. What analytical techniques validate target engagement in cellular models?
- Surface plasmon resonance (SPR) : Direct binding assays with immobilized enzymes.
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts post-treatment.
- siRNA knockdown : Correlate target protein reduction with activity loss .
Q. How to address batch-to-batch variability in synthesis?
- Process analytical technology (PAT) : Real-time FTIR monitoring during cyclization.
- Design of experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) .
Key Challenges & Recommendations
- Synthetic complexity : The triazoloquinoxaline core requires strict anhydrous conditions; use Schlenk lines for moisture-sensitive steps .
- Biological variability : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays across 3+ independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
